
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named Ethyl 2-(4-formylphenyl)acetate has been synthesized . Another compound, 5-(4-formylphenyl)-isophthalaldehyde (FPPA), has been synthesized and used in the construction of covalent organic frameworks .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular structure of Ethyl 2-(4-formylphenyl)propanoate has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-N,N-dimethylaminobenzaldehyde with ethyl 2-(4-formylphenyl)propanoate has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the properties of Ethyl 2-(4-formylphenyl)acetate have been reported .Scientific Research Applications
-
Two-dimensional covalent organic frameworks with hierarchical porosity
- Application Summary : This compound is used in the synthesis of two-dimensional covalent organic frameworks (COFs), which are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .
- Methods of Application : The synthesis involves assembling D2h-symmetric 2,3,6,7-tetra(4-formylphenyl)-tetrathiafulvalene (TTF) with C4-symmetric metallized 5,10,15,20-tetrakis(4-aminophenyl)-porphinato .
- Results or Outcomes : The resulting COFs possess multiple-pore skeletons and exhibit hierarchical porosity .
-
Synthesis, characterization, and antimicrobial evaluation of novel trichalcones containing core s-triazine moiety
- Application Summary : A series of ten new trichalcones containing core s-triazine moiety were synthesized .
- Methods of Application : The intermediate 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine was synthesized by the reaction of cyanuric chloride with sodium salt of p-hydroxy benzaldehyde using phase-transfer catalyst .
- Results or Outcomes : The synthesized trichalcones were evaluated for antibacterial and antifungal activities. Selected trichalcones showed good to excellent antibacterial and antifungal activities .
-
Synthesis and application of triphenylamine-based aldehydes
- Application Summary : Triphenylamine derivatives bearing formyl groups were synthesized and tested for their suitability as photo-initiators for multi-photon lithography .
- Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
- Results or Outcomes : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range were achieved .
- Optoelectronic processes in covalent organic frameworks
- Application Summary : The hydrazone-linked TTR-COF exhibiting thioether moieties was designed consisting of 1,3,5-tris(4-formylphenyl)triazine and 2,5-bis(2-(ethylthio)ethoxy)-terephthalohydrazide .
- Methods of Application : The thioether shows high affinity towards Au cations that functioned as a cocatalyst in the photocatalytic hydrogen evolution with TEOA as sacrificial donor .
- Results or Outcomes : This application is part of the broader field of optoelectronic processes in covalent organic frameworks .
-
Synthesis and application of triphenylamine-based aldehydes
- Application Summary : Triphenylamine derivatives bearing formyl groups were synthesized and tested for their suitability as photo-initiators for multi-photon lithography .
- Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
- Results or Outcomes : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range were achieved .
-
Optoelectronic processes in covalent organic frameworks
- Application Summary : The hydrazone-linked TTR-COF exhibiting thioether moieties was designed consisting of 1,3,5-tris(4-formylphenyl)triazine and 2,5-bis(2-(ethylthio)ethoxy)-terephthalohydrazide .
- Methods of Application : The thioether shows high affinity towards Au cations that functioned as a cocatalyst in the photocatalytic hydrogen evolution with TEOA as sacrificial donor .
- Results or Outcomes : This application is part of the broader field of optoelectronic processes in covalent organic frameworks .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(4-formylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDQOSNQMGRVAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376967 |
Source


|
| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |
CAS RN |
850074-81-6 |
Source


|
| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



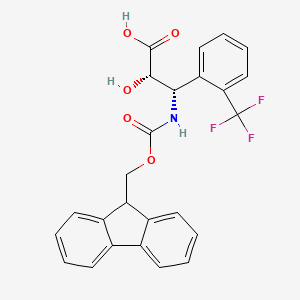
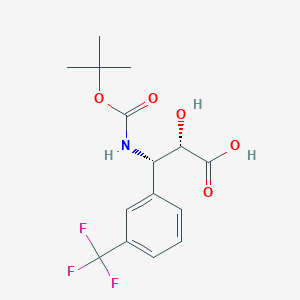
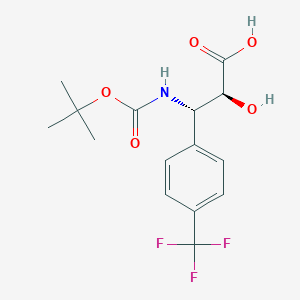
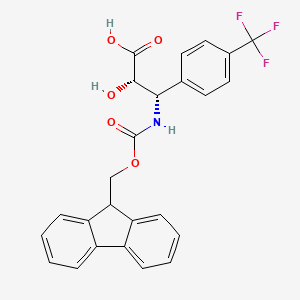
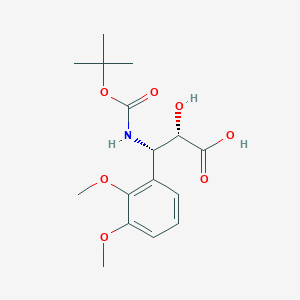
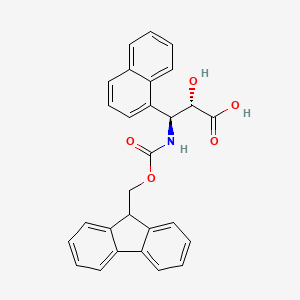
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)


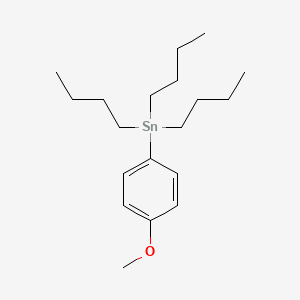
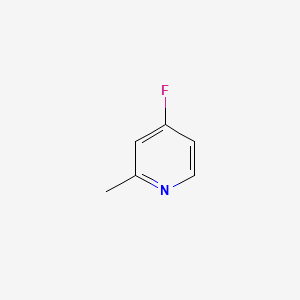
![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)